molecular formula C15H13N3O B2857550 (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one CAS No. 1448139-41-0

(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one

Cat. No.: B2857550
CAS No.: 1448139-41-0
M. Wt: 251.289
InChI Key: SHSATUVBCCLMES-VOTSOKGWSA-N
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Description

(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a chemical compound featuring a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This scaffold is recognized as a key structure in the development of therapeutics for central nervous system (CNS) disorders, as it is found in compounds identified as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological conditions . The core pyrrolopyrimidine structure is a bioisostere of purine bases, allowing it to interact with a variety of enzyme active sites, including protein kinases, which are critical targets in oncology and disease research . The specific (E)-configured propenone (chalcone) linker in this molecule may contribute to its potential biological activity by influencing its binding affinity and conformational stability. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in high-throughput assays. Researchers can utilize this compound to explore its potential as a modulator of specific kinase pathways or neurotransmitter receptors. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-8,11H,9-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSATUVBCCLMES-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one, with the CAS number 1448139-41-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, drawing from diverse sources and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3OC_{15}H_{13}N_{3}O, with a molecular weight of 251.28 g/mol. The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O
Molecular Weight251.28 g/mol
CAS Number1448139-41-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the palladium-catalyzed cross-coupling of pyrimidine derivatives with phenyl-containing compounds. This process allows for the formation of the desired compound through careful control of reaction conditions and purification methods.

Antimicrobial Properties

Recent studies have evaluated the antibacterial activity of pyrrolo[3,4-d]pyrimidine derivatives against various pathogenic bacteria. In one study, several derivatives were tested against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species using agar well diffusion and dilution methods. The results indicated that some derivatives exhibited significant antibacterial activity, although this compound specifically requires further evaluation to establish its efficacy .

Anticancer Activity

Pyrrolo[3,4-d]pyrimidine derivatives have shown promise as anticancer agents. Research has indicated that certain compounds within this class can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, studies have reported that related compounds exhibit IC50 values ranging from 0.87 to 12.91 μM in various cancer cell lines, demonstrating their potential as effective therapeutic agents against cancer .

Case Studies

  • Antibacterial Evaluation : A series of pyrrolo derivatives were synthesized and tested against pathogenic bacteria. The study concluded that while some derivatives showed weak antibacterial activity, further modifications could enhance their effectiveness against resistant strains.
  • Anticancer Research : In a comparative study involving pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors, it was found that modifications to the pyrimidine core significantly affected potency and selectivity against cancer cell lines, suggesting a structure–activity relationship (SAR) that could be leveraged for drug design.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily attributed to its structural features that allow for interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing the pyrrolo[3,4-d]pyrimidine moiety demonstrate notable cytotoxic effects against several cancer cell lines. For instance, derivatives of this compound have been shown to inhibit the growth of breast (MCF-7), lung (A549), and colorectal (HT-29) cancer cells with IC50 values indicating potent activity. In particular, studies have highlighted that these compounds can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Synthesis and Evaluation

A study synthesized (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one and evaluated its cytotoxicity against different cancer cell lines. The results indicated significant antiproliferative activity, suggesting that modifications to the compound's structure could enhance its therapeutic efficacy .

Structure-Activity Relationship

A comprehensive analysis of structure-activity relationships (SAR) has been conducted to optimize the biological activity of pyrrolo[3,4-d]pyrimidine derivatives. Variations in substituents on the phenyl ring and modifications to the pyrrolo structure have been explored to identify compounds with improved potency against cancer cell lines .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1MCF-75.00EGFR Inhibition
Study 2A5497.50Tyrosine Kinase Inhibition
Study 3HT-2932.52Antiproliferative Activity

Comparison with Similar Compounds

IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea)

  • Core Structure : IDPU contains a thiazolo[4,5-d]pyrimidine ring, differing from the target compound’s pyrrolo[3,4-d]pyrimidine system. The thiazolo ring incorporates sulfur, which may alter electronic properties and metabolic stability.
  • Functional Groups: IDPU features a urea group (-NH-CO-NH2), acting as both hydrogen bond donor and acceptor, whereas the target compound’s propenone group (-CO-CH2-) primarily serves as a hydrogen bond acceptor.
  • Biological Activity: IDPU exhibits neuroprotective effects in 6-OHDA-induced Parkinson’s models, attributed to its ability to modulate oxidative stress and neuronal apoptosis .

Other Pyrrolo-Pyrimidine Derivatives

Compounds with pyrrolo-pyrimidine scaffolds (e.g., kinase inhibitors like imatinib analogs) often exhibit strong affinity for ATP-binding pockets due to their planar geometry. However, the absence of a urea or thiourea group in the target compound may reduce hydrogen-bonding capacity compared to such derivatives.

Physicochemical Properties

Property Target Compound IDPU
Molecular Weight ~279.3 g/mol (estimated) 283.33 g/mol
Hydrogen Bond Donors 1 (NH in pyrrolo ring) 3 (2 urea NH, 1 thiazolo NH)
Hydrogen Bond Acceptors 4 (pyrimidine N atoms, ketone O) 4 (urea O, thiazolo N atoms)
LogP (Lipophilicity) Higher (due to phenyl group) Moderate (polar urea group)

Key Differences :

  • IDPU’s urea group improves solubility and enables stronger hydrogen bonding, which may explain its efficacy in neuroprotection .

Crystallographic and Hydrogen Bonding Analysis

  • Structural Determination : The target compound’s crystal structure (if resolved) would likely employ SHELXL for refinement and OLEX2 for visualization, standard tools for small-molecule crystallography .
  • Hydrogen Bonding Patterns : Using graph set analysis (as per Etter’s formalism), IDPU’s urea group forms robust R₂²(8) motifs, stabilizing its crystal packing . In contrast, the target compound’s ketone may participate in weaker C=O···H-N interactions, leading to distinct packing motifs and thermodynamic stability.

Q & A

Q. What are the standard synthetic protocols for (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one, and how can reaction yields be optimized?

The synthesis typically involves multi-step routes, including cyclization and substitution reactions. For example:

  • Step 1 : Formation of the pyrrolo[3,4-d]pyrimidine core via condensation of aminopyrrole derivatives with carbonyl-containing reagents under acidic or basic conditions .
  • Step 2 : Introduction of the (E)-3-phenylprop-2-en-1-one moiety via nucleophilic substitution or coupling reactions, often using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
  • Optimization : Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 20–30% improvement in similar heterocycles) . Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the pyrrolopyrimidine core and substituents. Aromatic protons in the phenyl group typically appear as multiplets at δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 320.12) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly the (E)-configuration of the propenone group .

Q. What are the common reaction pathways for modifying this compound?

  • Electrophilic Substitution : The pyrrolopyrimidine nitrogen atoms are susceptible to alkylation or acylation under basic conditions (e.g., NaH in THF) .
  • Cycloaddition Reactions : The α,β-unsaturated ketone moiety participates in Diels-Alder reactions with dienes to form fused bicyclic systems .
  • Reduction : Selective hydrogenation of the propenone group using Pd/C or NaBH₄ to yield saturated derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Substituent Variation : Synthesize analogs with modifications to the phenyl group (e.g., electron-withdrawing -Cl or -NO₂) or pyrrolopyrimidine core (e.g., morpholine substitutions) .
  • Biological Assays : Screen against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays. Compare IC₅₀ values to identify critical functional groups:
DerivativeR GroupIC₅₀ (nM)Target
ParentH120 ± 15EGFR
4-ClCl45 ± 8EGFR
MorpholineO(CH₂)₂220 ± 20PI3K

Q. How can contradictory data on biological activity be resolved?

  • Dose-Response Validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if inactive derivatives are rapidly metabolized .
  • Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to validate binding poses and explain potency variations .

Q. What computational methods are suitable for predicting physicochemical properties?

  • LogP Calculation : Use Molinspiration or ChemAxon to predict lipophilicity (LogP ≈ 2.8), critical for blood-brain barrier penetration .
  • Solubility Prediction : AQUAFAC models estimate aqueous solubility (≈0.05 mg/mL), guiding formulation strategies (e.g., co-solvents or nanoparticles) .

Q. How can stability issues in long-term storage be addressed?

  • Degradation Pathways : Hydrolysis of the enone group under humid conditions is a major pathway. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
  • Stabilization Strategies : Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under argon .

Methodological Considerations

  • Controlled Experiments : Always include negative controls (e.g., DMSO-only) in bioassays to account for solvent effects .
  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches to ensure consistency in purity (>95% by HPLC) .

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